molecular formula C7H3BrF3IO B1404549 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene CAS No. 1060691-36-2

1-Bromo-2-iodo-3-(trifluoromethoxy)benzene

Cat. No.: B1404549
CAS No.: 1060691-36-2
M. Wt: 366.9 g/mol
InChI Key: VURWAFYVUMCVBR-UHFFFAOYSA-N
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Description

1-Bromo-2-iodo-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3IO. It is a halogenated benzene derivative, characterized by the presence of bromine, iodine, and a trifluoromethoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .

Biochemical Analysis

Biochemical Properties

1-Bromo-2-iodo-3-(trifluoromethoxy)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes Diels-Alder reactions with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and furan, yielding corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . These interactions are crucial for the synthesis of new electronically deficient atropisomeric diphosphine ligands .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it undergoes Diels-Alder reactions with lithium diisopropylamide (LDA) in THF and furan, resulting in the formation of 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . These reactions are essential for the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its biochemical activity and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s effectiveness in biochemical applications .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its biochemical mechanisms .

Preparation Methods

1-Bromo-2-iodo-3-(trifluoromethoxy)benzene can be synthesized through several synthetic routes. One common method involves the reaction of iodobenzene with trifluoromethyl bromide to form 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to a bromination reaction, replacing one of the iodine atoms with bromine to yield the target compound . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-iodo-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene in chemical reactions typically involves the activation of the halogen atoms (bromine and iodine) by catalysts or reagents. This activation facilitates the formation of new bonds, such as carbon-carbon bonds in coupling reactions. The trifluoromethoxy group can also influence the reactivity and selectivity of the compound by stabilizing intermediates and transition states .

Comparison with Similar Compounds

1-Bromo-2-iodo-3-(trifluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:

The presence of both bromine and iodine in this compound makes it particularly versatile and reactive, allowing for a broader range of chemical transformations compared to its analogs.

Properties

IUPAC Name

1-bromo-2-iodo-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3IO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURWAFYVUMCVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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